REACTION_CXSMILES
|
O.O.[N+:3]([O-:6])([O-:5])=[O:4].[Pd+2:7].[N+:8]([O-:11])([O-:10])=[O:9]>O>[N+:3]([O-:6])([O-:5])=[O:4].[Pd+2:7].[N+:8]([O-:11])([O-:10])=[O:9] |f:0.1.2.3.4,6.7.8|
|
Name
|
ZnO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.[N+](=O)([O-])[O-].[Pd+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
nano-ZnO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form enough solution
|
Name
|
palladium nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Pd+2].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |